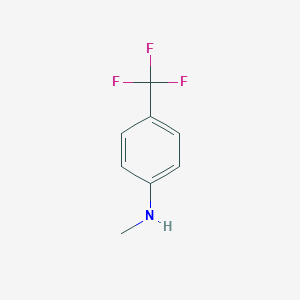








|
REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[CH3:12]OC(OC)OC>S(=O)(=O)(O)O.CO>[CH3:12][NH:7][C:6]1[CH:8]=[CH:9][C:3]([C:2]([F:10])([F:11])[F:1])=[CH:4][CH:5]=1
|


|
Name
|
|
|
Quantity
|
6.7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(N)C=C1)(F)F
|
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(OC)OC
|
|
Name
|
|
|
Quantity
|
0.22 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
to distill off
|
|
Type
|
ADDITION
|
|
Details
|
Additional trimethylorthoformate (4 mL) was added twice more
|
|
Type
|
ADDITION
|
|
Details
|
After each addition the reaction mixture
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled
|
|
Type
|
ADDITION
|
|
Details
|
A final aliquot trimethylorthoformate (5 mL) was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated at 150° C. for four hours
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
|
Type
|
CUSTOM
|
|
Details
|
partitioned between saturated aqueous sodium bicarbonate and ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was removed
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a yellow oil
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 80° C. for eight hours
|
|
Duration
|
8 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an oil
|
|
Type
|
CUSTOM
|
|
Details
|
This oil was further purified by chromatography on silica gel (350 g, elute with hexane:ether (60/40))
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC1=CC=C(C=C1)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |